molecular formula C20H23N3O3S B2878219 (E)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1235679-97-6

(E)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2878219
CAS No.: 1235679-97-6
M. Wt: 385.48
InChI Key: SAGJAELJKKXKKL-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H23N3O3S and its molecular weight is 385.48. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Polymer Science

A study by Goswami et al. (2015) investigates the structure and packing of aminoxyl and piperidinyl acrylamide monomers. These compounds are crucial for the preparation of redox-active polymers and exhibit specific configurations and hydrogen bonding patterns, essential for their application in developing advanced materials (Goswami et al., 2015).

Organic Synthesis and Medicinal Chemistry

Khan et al. (2013) detailed the synthesis and molecular structure of a compound related to (E)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide. Their research highlights the importance of hydrogen bonding and C-H...π interactions in stabilizing the molecular structure, contributing to organic synthesis methodologies (Khan et al., 2013).

Chemical Activation and Reaction Studies

Nikolov and Yaylayan (2010) explored the chemical activation of piperidine by formaldehyde and its role in forming lysine-specific Maillard reaction products. This research provides insights into the reactivity of piperidine-based compounds and their potential applications in understanding and manipulating Maillard reactions (Nikolov & Yaylayan, 2010).

Reactivity and Formation of Novel Compounds

Research by Yokoyama et al. (1986) on the preparation of some 1,3-selenazin-4-ones showcases the reactivity of acrylamide derivatives with carbonyl compounds, leading to the formation of novel compounds. This study contributes to the broader understanding of acrylamide chemistry and its potential for creating new materials or pharmaceuticals (Yokoyama et al., 1986).

Properties

IUPAC Name

(E)-N-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-22-10-2-5-17(19(22)25)20(26)23-11-8-15(9-12-23)14-21-18(24)7-6-16-4-3-13-27-16/h2-7,10,13,15H,8-9,11-12,14H2,1H3,(H,21,24)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGJAELJKKXKKL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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